![molecular formula C18H14N2O2S B2593980 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 477854-53-8](/img/structure/B2593980.png)

4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

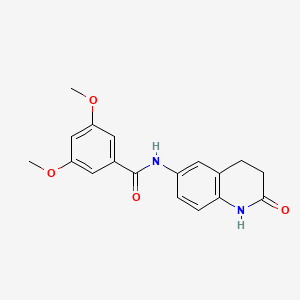

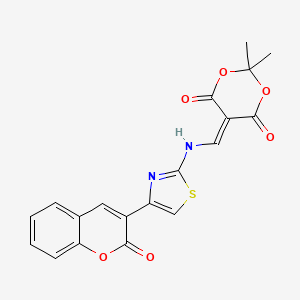

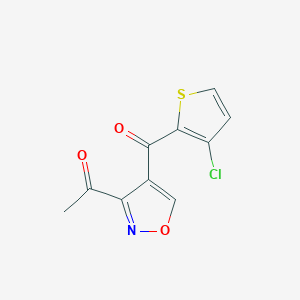

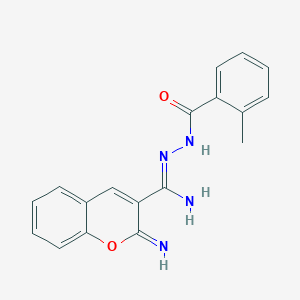

4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid is a chemical compound with potential applications in scientific research. This compound is also known as MPSP and belongs to the class of pyrimidinecarboxylic acids.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity

4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid and its derivatives have been studied for their cytotoxic activity. In research by (Stolarczyk et al., 2018), novel 4-thiopyrimidine derivatives were synthesized and examined for their cytotoxicity against various cancer cell lines, showing potential in cancer research.

Antifolate Inhibitors

These compounds have been explored as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. Studies like the one conducted by (Gangjee et al., 1996) highlight their potential as antitumor and antibacterial agents.

Corrosion Inhibition

Pyrimidine derivatives, including those related to 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid, have been investigated for their role in corrosion inhibition. (Soltani et al., 2015) demonstrated the efficacy of these compounds in inhibiting mild steel corrosion in acidic environments.

Dihydrofolate Reductase Inhibitors

The derivatives of this compound have been analyzed for their inhibitory action against dihydrofolate reductase, an important target in cancer chemotherapy. Research by (Gangjee et al., 1997) provides insights into their potential as dual inhibitors in cancer therapy.

Molecular Characterization

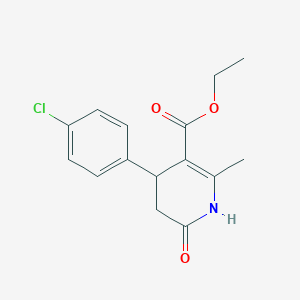

Studies like those by (Al-Wahaibi et al., 2021) offer structural characterization of dihydropyrimidine derivatives, providing a foundation for understanding their molecular properties and potential applications in various fields.

Antiviral Activity

Derivatives of 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid have also been studied for their antiviral properties. Research by (Holý et al., 2002) shows their potential in inhibiting the replication of herpes and retroviruses.

Spectroscopic Analysis

The spectroscopic properties of these compounds have been investigated, as seen in the study by (Alzoman et al., 2015), providing valuable insights for their use in chemotherapeutic applications.

Antifilarial Agents

Research indicates the potential of these compounds as antifilarial agents. (Singh et al., 2008) synthesized a series of dihydropyrimidines showing promising activity against the filarial parasite Brugia malayi.

Catalytic Applications

Studies have also explored the use of these compounds in catalysis. (Tayebi et al., 2011) investigated the use of a sulfuric acid derivative as a recyclable catalyst for condensation reactions.

Oligonucleotide Synthesis

The derivatives are involved in oligonucleotide synthesis, contributing to advancements in genetic research, as detailed by (Connolly & Newman, 1989).

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-12-7-9-14(10-8-12)23-17-15(18(21)22)11-19-16(20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDKKWMNQPONEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)

![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2593914.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2593916.png)

![[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea](/img/structure/B2593919.png)